molecular formula C12H12O B13686532 3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one

3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one

Cat. No.: B13686532
M. Wt: 172.22 g/mol
InChI Key: YIQQHCWIUUJVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one is a spirocyclic compound featuring a cyclopropane ring fused to a partially hydrogenated naphthalenone system. Its unique structure combines the high ring strain of cyclopropane with the aromaticity of the naphthalenone moiety, making it a valuable scaffold in synthetic and medicinal chemistry. This compound is typically synthesized via photoredox-mediated intramolecular cyclopropanation, as demonstrated in recent studies .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

spiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H12O/c13-11-10-4-2-1-3-9(10)5-6-12(11)7-8-12/h1-4H,5-8H2

InChI Key

YIQQHCWIUUJVRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Bioinspired Intramolecular Spirocyclopropanation of Quinones

A prominent synthetic route involves the intramolecular spirocyclopropanation of quinones , as reported in a detailed study by the Royal Society of Chemistry (RSC). The general approach includes:

  • Starting Materials : Various quinones, either commercially available or synthesized via Minisci reactions or oxidation of dimethoxyarenes.
  • Key Reaction : The quinones undergo intramolecular cyclopropanation to form the spirocyclic ketone structure.
  • Typical Reaction Conditions :
    • Use of silver nitrate (AgNO3) and ammonium persulfate ((NH4)2S2O8) as oxidants.
    • Biphasic solvent system (dichloromethane/acetonitrile/water).
    • Reflux for approximately 4 hours.
  • Workup : Extraction with DCM, drying over Na2SO4, and purification by column chromatography.

This method is versatile, allowing the preparation of the target spiro compound and its derivatives with good yields.

Table 1: Selected Quinone Starting Materials and Preparation Routes

Quinone Code Preparation Method Key Reagents/Conditions
1a, 1c, 1u Commercially obtained Used without further purification
1b, 1d, 1e Minisci reaction (General A) Quinone, carboxylic acid, AgNO3, (NH4)2S2O8, DCM/MeCN/H2O reflux
1a’, 1g, 1k Oxidation of dimethoxyarenes (General B) Ceric ammonium nitrate (CAN), MeCN/H2O, room temperature

This approach has been shown to be effective for synthesizing this compound and related compounds.

Palladium-Catalyzed Coupling and Hydrogenation Strategies

Another synthetic strategy involves palladium-catalyzed coupling reactions followed by hydrogenation steps to build the spirocyclic framework. Key features include:

  • Suzuki-Miyaura Coupling : Use of boronic acids and brominated precursors to form key carbon-carbon bonds.
  • Catalysts and Conditions :
    • Pd(PPh3)4 as catalyst.
    • Potassium carbonate (K2CO3) as base.
    • Solvents such as dioxane or DMF.
    • Microwave-assisted heating at elevated temperatures (~180 °C).
  • Hydrogenation : To reduce double bonds and finalize the spirocyclic ketone structure, typically using Pd/C under 1 atm hydrogen at room temperature.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Notes
Bioinspired Intramolecular Spirocyclopropanation Quinone starting material → spirocyclopropanation AgNO3, (NH4)2S2O8 Reflux in DCM/MeCN/H2O biphasic High selectivity for spiro compound
Palladium-Catalyzed Coupling + Hydrogenation Suzuki coupling → hydrogenation Pd(PPh3)4, K2CO3, Pd/C Microwave heating, room temp H2 Allows functional group variation
Halogenated Derivative Synthesis Brominated naphthalene → spirocyclopropanation Similar to above Conditions adapted for brominated substrate Enables further chemical modifications

Detailed Research Findings and Analytical Data

  • Melting Points : Determined using melting point apparatus (e.g., KB T3000) to confirm purity.
  • Spectroscopic Characterization : NMR, IR, and mass spectrometry data confirm the structure of the spirocyclic ketone and its derivatives.
  • Yields : Generally moderate to high yields reported, depending on the exact quinone precursor and reaction conditions.
  • Reactivity : The spirocyclic ketone can undergo further chemical transformations such as substitution and addition reactions, especially in halogenated derivatives.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in ring size, substituents, and synthetic routes.

Structural Variations in Spirocyclic Frameworks

Key structural analogs include:

Compound Name Core Ring System Substituents Molecular Formula Molecular Weight Reference
3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one Cyclopropane + dihydronaphthalenone None (parent structure) C₁₃H₁₂O 184.23
3',4'-Dihydro-7'-methoxyspiro[cyclopentane-1,2'(1'H)-naphthalene]-1'-one Cyclopentane + dihydronaphthalenone 7'-Methoxy C₁₅H₁₈O₂ 230.31
3',4'-Dihydro-1'H-spiro[cyclohex[2]ene-1,2'-naphthalen]-4-one Cyclohexene + dihydronaphthalenone 4-Ketone C₁₄H₁₄O 198.26
1'-Methyl-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-quinazoline] Cycloheptane + dihydroquinazoline 1'-Methyl C₁₅H₁₈N₂O 242.32

Key Observations:

  • Substituent Effects: Methoxy or methyl groups (e.g., in ) improve solubility and modulate electronic properties, whereas ketone groups (e.g., in ) may enhance hydrogen-bonding interactions.

Physical and Spectroscopic Properties

Compound Melting Point (°C) Analytical Techniques Used Key Spectral Data Reference
This compound 277 HPLC, NMR, IR IR: C=O stretch at 1680 cm⁻¹
1',3-Dimethyl-5-phenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one 125–127 Column chromatography, GC-MS GC-MS: Molecular ion at m/z 342 (8%)
3',4'-Dihydro-7'-methoxyspiro[cyclopentane-1,2'-naphthalene]-1'-one Not reported Reverse-phase HPLC LogP: 3.98 (indicative of moderate lipophilicity)

Key Observations:

  • The high melting point (277°C) of the target compound suggests strong intermolecular interactions, likely due to the rigid spirocyclic framework.

Biological Activity

3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one (CAS Number: 27346-12-9) is a spirocyclic compound characterized by its unique structural features, including a cyclopropane ring fused to a naphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

  • Molecular Formula : C12_{12}H12_{12}O
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 27346-12-9
PropertyValue
Molecular FormulaC12_{12}H12_{12}O
Molecular Weight172.22 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets.

Anticancer Activity

A study demonstrated that spirocyclic compounds similar to this compound displayed cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression.

Antimicrobial Properties

Another area of investigation involves the antimicrobial activity of this compound. Preliminary studies suggest that it has inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methods : MTT assay was employed to assess cell viability.
    • Results : The compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50_{50} values in the low micromolar range.
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy of this compound.
    • Methods : Disk diffusion method was used for screening against various bacterial strains.
    • Results : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure facilitates interactions with specific enzyme targets or receptors, leading to downstream effects on cellular signaling pathways.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of spirocyclopropane-naphthalenone derivatives?

A1. Synthesis optimization requires precise control of:

  • Temperature : Low temperatures (e.g., −78°C) minimize side reactions during cyclopropanation, as seen in photoredox-mediated spirocyclopropanation protocols .
  • Solvent selection : Polar aprotic solvents (e.g., hexanes/EtOAc mixtures) improve reaction efficiency and facilitate column chromatography purification .
  • Catalyst systems : Transition-metal catalysts or photoredox initiators are essential for regioselective cyclopropane ring formation .

Q. Q2. How is the spirocyclic structure of 3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one confirmed experimentally?

A2. Structural confirmation relies on:

  • NMR spectroscopy : Distinct chemical shifts for cyclopropane protons (δ ~1.5–2.5 ppm) and naphthalenone carbonyl groups (δ ~190–210 ppm in 13C^{13}\text{C} NMR) .
  • X-ray crystallography : Resolves spiro junction geometry and ring strain effects .
  • HRMS : Validates molecular formula (e.g., [M+Na]+^+ peaks with <2 ppm error) .

Advanced Research Questions

Q. Q3. How does the cyclopropane ring strain influence reactivity in spirocyclic systems?

A3. The cyclopropane ring’s high angle strain:

  • Enhances electrophilicity : Facilitates nucleophilic attacks at the spiro carbon, enabling functionalization (e.g., bromination or cross-coupling) .
  • Modulates biological activity : The strained geometry improves binding affinity to enzymes/proteins, as observed in analogs like 8'-bromo derivatives .

Q. Q4. What methodologies resolve contradictions in stereochemical outcomes during spirocyclopropanation?

A4. Contradictions arise from competing reaction pathways. Resolution strategies include:

  • Chiral chromatography : Separates diastereomers (e.g., dr 3:1 to >20:1) using DCM/EtOAc gradients .
  • Computational modeling : Predicts steric and electronic effects of substituents on transition states .
  • Variable-temperature NMR : Detects dynamic stereochemical interconversions .

Q. Q5. How can researchers validate the pharmacological potential of spirocyclopropane-naphthalenone derivatives?

A5. Methodological steps include:

  • Targeted binding assays : Screen against kinases or GPCRs using fluorescence polarization .
  • Metabolic stability tests : Use liver microsomes to assess cytochrome P450 interactions .
  • In silico docking : Predict binding modes to receptors (e.g., naphthalenone moiety fitting hydrophobic pockets) .

Methodological Challenges and Solutions

Q. Q6. What are the limitations of current synthetic routes, and how can they be addressed?

A6. Key challenges and solutions:

  • Low yields in cyclopropanation : Optimize photoredox conditions (e.g., Ru(bpy)32+_3^{2+} catalysts) to enhance efficiency .
  • Purification difficulties : Use silica gel chromatography with gradient elution (hexanes to EtOAc) .
  • Scale-up limitations : Adopt flow chemistry to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.